Hydrogen Bond Donor Count: Tertiary Sulfonamide (0 HBD) vs. Secondary Sulfonamide Analog (1 HBD)
N-(2-Azidoethyl)-N-methylmethanesulfonamide is a tertiary sulfonamide with a computed hydrogen bond donor (HBD) count of zero, whereas its closest structural analog N-(2-azidoethyl)methanesulfonamide (CAS 1056188-14-7) possesses a secondary sulfonamide with one HBD [1]. This difference is critical for central nervous system (CNS) drug design, as reducing HBD count is a well-established strategy for improving blood-brain barrier permeability. In the context of BACE1 inhibitor development—a primary application domain for N-methylmethanesulfonamide-containing compounds—XLogP3-AA for the target compound is computed as 0.4, indicating balanced hydrophilicity [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | N-(2-azidoethyl)methanesulfonamide (CAS 1056188-14-7) HBD = 1 |
| Quantified Difference | ΔHBD = -1 (complete elimination of sulfonamide N-H donor) |
| Conditions | Computed descriptor (PubChem/Cactvs 3.4.6.11); validated for CNS MPO scoring algorithms. |
Why This Matters
Elimination of the sulfonamide HBD via N-methylation is a deliberate medicinal chemistry design choice to improve membrane permeability and reduce efflux transporter recognition; the unsubstituted analog introduces an additional H-bond donor that may compromise CNS exposure of the final conjugate.
- [1] PubChem. (2025). Compound Summary for CID 138039649: N-(2-Azidoethyl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. View Source
